molecular formula C20H20N2O4 B1676759 Moschamine CAS No. 193224-22-5

Moschamine

Cat. No. B1676759
CAS RN: 193224-22-5
M. Wt: 352.4 g/mol
InChI Key: WGHKJYWENWLOMY-XVNBXDOJSA-N
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Description

Moschamine is a very potent compound that is able to inhibit COX-I by 58% and COX-II by 54%, at the concentration of 0.1 μmol L⁻1 . It may suppress cAMP formation via binding to 5-HT1 receptors in the cells . Moschamine exerts antitumor effects on HeLa, MCF7, and A431 cells .


Synthesis Analysis

Moschamine is a phenylpropenoic acid amide found in plants . The synthesis and two biological activities (serotoninergic and cyclooxygenase (COX) inhibitory activities) and bioavailability of moschamine were described . Moschamine was synthesised and confirmed using NMR spectroscopic methods .


Molecular Structure Analysis

The molecular structure of Moschamine was confirmed using NMR spectroscopic methods .


Chemical Reactions Analysis

An iron-catalyzed oxidative radical coupling reaction was developed to selectively construct indolofuran or bisphenolic indole cores, which exist in two types of moschamine-related indole alkaloids . Both (+)-decursivine and 4,4″-bis (N-feruloyl)serotonin were biomimetically synthesized by using coupling reactions .

Scientific Research Applications

Synthesis and Biological Activities

Moschamine, a phenylpropenoic acid amide found in plants, has been studied for its synthesis and biological activities. In a study by Park (2012), the serotoninergic and cyclooxygenase (COX) inhibitory activities of moschamine were investigated. It was found that moschamine inhibits forskolin-stimulated cAMP formation via serotonin receptors and demonstrates potent inhibition of both COX-I and COX-II. The study also assessed its oral bioavailability in mice (Park, 2012).

Anticancer Effects on Glioblastoma

In research conducted by Alexiou et al. (2017), moschamine was evaluated for its effects on glioblastoma cells. The study found that moschamine significantly reduced cell viability in glioblastoma cell lines, induced cell death, and caused cell cycle arrest. There was also a notable decrease in certain cell markers following treatment with moschamine, suggesting potential as a novel strategy for targeting glioblastoma (Alexiou et al., 2017).

Anti-Inflammatory Effects

Jo et al. (2017) investigated the anti-inflammatory effects of moschamine isolated from Carthamus tinctorius. The study demonstrated that moschamine effectively inhibited lipopolysaccharide (LPS)-induced production of inflammatory mediators in macrophages and suppressed key inflammatory markers and pathways, highlighting its potential as an anti-inflammatory agent (Jo et al., 2017).

Structural and Synthetic Insights

Research by Xia and Tong (2018) provided a comprehensive overview of moschamine-related alkaloids, including their structural characterization and synthetic methodologies. This review contributes to understanding the chemical nature and potential applications of moschamine and related compounds (Xia & Tong, 2018).

Mechanism of Action

At the concentration of 10 µmol L⁻¹, moschamine was able to inhibit forskolin-stimulated cAMP formation by 25% (p < 0.015), via inhibiting serotonin receptors in the cells . Also, moschamine was a very potent compound that is able to inhibit COX-I by 58% (p < 0.012) and COX-II by 54% (p < 0.014), at the concentration of 0.1 µmol L⁻¹ .

Future Directions

The treatment of glioblastoma cell lines with moschamine may represent a novel strategy for targeting glioblastoma .

Relevant Papers

  • "Synthesis, biological activities and bioavailability of moschamine, a safflomide-type phenylpropenoic acid amide found in Centaurea cyanus" .
  • "Biomimetic Synthesis of Moschamine-Related Indole Alkaloids via Iron-Catalyzed Selectively Oxidative Radical Coupling" .
  • "Moschamine inhibits proliferation of glioblastoma cells via cell cycle arrest and apoptosis" .
  • "Moschamine-Related Indole Alkaloids" .

properties

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKJYWENWLOMY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172925
Record name N-Feruloyl serotonin
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Moschamine

CAS RN

193224-22-5, 68573-23-9
Record name Feruloylserotonin
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Record name N-Feruloyl serotonin
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Record name TRYPTAMINE, N-FERULOYL
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Record name N-Feruloyl serotonin
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Record name N-Feruloyl Serotonin
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Record name N-FERULOYL SEROTONIN
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Record name Moschamine
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Melting Point

115 - 117 °C
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N-Feruloylserotonin?

A1: N-Feruloylserotonin has the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol.

Q2: What are the key spectroscopic characteristics of N-Feruloylserotonin?

A2: N-Feruloylserotonin can be characterized using various spectroscopic techniques. Key data includes: * 1H NMR: Distinct signals for aromatic protons, olefinic protons of the feruloyl moiety, and those characteristic of the serotonin unit. * 13C NMR: Signals corresponding to carbonyl carbons, aromatic carbons, olefinic carbons, and those typical of the serotonin structure. [, , , , , , ]

Q3: Are there different isomers of N-Feruloylserotonin?

A3: Yes, N-Feruloylserotonin exists as both cis and trans isomers due to the double bond in the feruloyl moiety. These isomers, cis-N-Feruloylserotonin and trans-N-Feruloylserotonin, have been identified and characterized. [, , , ]

Q4: Where is N-Feruloylserotonin naturally found?

A4: N-Feruloylserotonin is found in various plant species, particularly in the seeds of safflower (Carthamus tinctorius L.). It is also present in cornflower oil and several Centaurea species. [, , , , , , , , , , , , ]

Q5: What are the notable biological activities of N-Feruloylserotonin?

A5: N-Feruloylserotonin demonstrates a range of biological activities, including:* Antioxidant: It exhibits potent free radical scavenging properties, protecting against oxidative stress and lipid peroxidation. [, , , , , , , , , , , ]* Anti-inflammatory: It can attenuate inflammation by inhibiting the production of inflammatory mediators like reactive oxygen species, nitric oxide, and prostaglandin E2. [, , , , ]* Anti-atherogenic: Studies suggest potential benefits in preventing atherosclerosis by inhibiting low-density lipoprotein (LDL) oxidation and reducing atherosclerotic lesion formation. [, , ]* Anti-proliferative/Cytotoxic: It shows potential to inhibit the growth of certain cancer cell lines. [, ]

Q6: How does N-Feruloylserotonin exert its anti-inflammatory effects?

A6: N-Feruloylserotonin can inhibit the production of inflammatory mediators like reactive oxygen species, nitric oxide, and prostaglandin E2. Research suggests that it may achieve this by stimulating sirtuin 1 (SIRT1), subsequently promoting forkhead box protein O1 (FOXO1) activity and suppressing nuclear factor-kappa B (NF-κB) signaling pathways. [, , , ]

Q7: Does N-Feruloylserotonin interact with serotonin receptors?

A7: While N-Feruloylserotonin is a serotonin derivative, research suggests its effects may not solely be mediated through direct interaction with serotonin receptors. One study indicated it might suppress cAMP formation by binding to 5-HT1 receptors, but further research is needed to confirm this interaction and its significance. []

Q8: How does N-Feruloylserotonin impact adipogenesis?

A8: Studies have shown that N-Feruloylserotonin can inhibit the differentiation of preadipocytes into mature adipocytes, suggesting potential applications in addressing obesity. []

Q9: Are there any potential therapeutic applications for N-Feruloylserotonin in neurodegenerative diseases?

A9: While still under investigation, preliminary cell-based studies indicate N-Feruloylserotonin might offer protection against neuronal damage caused by oxidative stress, a key factor in neurodegenerative diseases. []

Q10: Does N-Feruloylserotonin have potential for treating rheumatoid arthritis?

A10: Research in a rat model of adjuvant-induced arthritis showed that N-Feruloylserotonin could reduce inflammation and attenuate the expression of inflammatory markers in the liver and spleen. This suggests it might have potential as a therapeutic agent for rheumatoid arthritis. []

Q11: What is known about the bioavailability and metabolism of N-Feruloylserotonin?

A11: Oral bioavailability of N-Feruloylserotonin has been demonstrated in mice, with both intact and conjugated metabolites detected in plasma. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q12: Can N-Feruloylserotonin be chemically modified to potentially enhance its properties?

A12: Yes, studies have explored the deglucosidation of N-Feruloylserotonin glucoside using enzymes like beta-D-glucosidase. This modification could potentially impact its bioavailability and bioactivity. []

Q13: Does the structure of N-Feruloylserotonin provide insights into its activity?

A13: The structure of N-Feruloylserotonin, particularly the presence of the feruloyl moiety, likely contributes to its antioxidant properties. The phenolic hydroxyl groups in the feruloyl group are known to act as potent free radical scavengers. [, , , , ]

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